molecular formula C16H14N6O B287618 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287618
M. Wt: 306.32 g/mol
InChI Key: FCURTVJPVKIWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile, also known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR). It is a small molecule compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile works by binding to the ATP-binding site of EGFR, thereby preventing the receptor from activating downstream signaling pathways. This leads to inhibition of cell growth and proliferation, which is particularly relevant in cancer cells that rely heavily on EGFR signaling for their survival.
Biochemical and Physiological Effects:
5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling proteins, which leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been shown to inhibit angiogenesis and tumor invasion, which are both important processes in cancer progression.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile in lab experiments is its high selectivity for EGFR. This makes it a useful tool for studying the role of EGFR in cancer without affecting other signaling pathways. However, one limitation is that 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile is not effective against all types of cancer cells, and its efficacy may vary depending on the type of cancer being studied.

Future Directions

There are several future directions for research on 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile. One potential area of study is the development of new derivatives of 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile that have improved efficacy and selectivity. Another area of research is the investigation of the use of 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for further studies to determine the long-term safety and efficacy of 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile in human clinical trials.

Synthesis Methods

5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process involves the use of several chemicals, including 2-chloro-6-phenoxy-4-pyrimidinamine, ethyl 2-cyanoacetate, and 4,5-dihydro-1H-pyrazole. The final compound is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been widely used in scientific research to study the role of EGFR in cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has also been used to study the downstream signaling pathways of EGFR and its role in tumor progression.

properties

Product Name

5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

5-amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C16H14N6O/c1-2-13-12(9-17)16(18)22(21-13)14-8-15(20-10-19-14)23-11-6-4-3-5-7-11/h3-8,10H,2,18H2,1H3

InChI Key

FCURTVJPVKIWTP-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=CC=C3

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=CC=C3

Origin of Product

United States

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